(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related morpholine derivatives involves various strategies, including photoinduced one-electron reductive β-activation for stereoselective CC bond formation (Pandey, Gaikwad, & Gadre, 2012), and divergent synthetic methods resulting in high yields through amination and cyclization in nonproton polar solvents (Tan Bin, 2010).
Molecular Structure Analysis
The molecular structure of morpholine derivatives has been studied through various techniques, including X-ray crystallography, revealing detailed insights into their spatial configuration and conformation (Xu Qiu-yan, 2013). These analyses show the significance of stereochemistry in determining the compound's properties and reactivity.
Chemical Reactions and Properties
Morpholine derivatives engage in ring-opening polymerization reactions under specific conditions, with metal catalysts playing a crucial role in the process. These reactions often result in low molecular weight oligomers or kinetically-inert products, indicating the selectivity and reactivity of these compounds towards polymerization (Chisholm et al., 2006).
Physical Properties Analysis
The physical properties of morpholine derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. Crystallography studies provide insights into the compounds' orthorhombic system and space group, which are essential for understanding their behavior in different solvents and conditions (Xu Qiu-yan, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity with metal catalysts and participation in complexation reactions, highlight the versatility of morpholine derivatives as ligands and reactants in organic synthesis. Studies have demonstrated their ability to catalyze transfer hydrogenation reactions efficiently, showcasing their potential in synthetic applications (Pradhumn Singh et al., 2010).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride involves the synthesis of the morpholine ring followed by the addition of the 2-methyl-3-phenylpropyl group and the final addition of the hydrochloride salt.", "Starting Materials": [ "Morpholine", "2-Methyl-3-phenylpropanal", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Chloroacetyl chloride", "2,6-Dimethylpiperidine", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of chloroacetylmorpholine. Morpholine is reacted with chloroacetyl chloride in the presence of sodium hydroxide to form chloroacetylmorpholine.", "Step 2: Synthesis of 2,6-dimethylpiperidin-4-one. Chloroacetylmorpholine is reacted with 2,6-dimethylpiperidine in the presence of methanol to form 2,6-dimethylpiperidin-4-one.", "Step 3: Synthesis of 2-methyl-3-phenylpropylmorpholine. 2-Methyl-3-phenylpropanal is reacted with sodium borohydride in the presence of water to form 2-methyl-3-phenylpropanol. 2-methyl-3-phenylpropanol is then reacted with 2,6-dimethylpiperidin-4-one in the presence of ethyl acetate to form 2-methyl-3-phenylpropylmorpholine.", "Step 4: Synthesis of (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride. 2-methyl-3-phenylpropylmorpholine is reacted with hydrochloric acid to form (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride." ] } | |
CAS RN |
922734-43-8 |
Molecular Formula |
C₁₆H₂₆ClNO |
Molecular Weight |
283.84 |
synonyms |
(±)-2,6-cis-Dimethyl-4-(2-methyl-3-phenylpropyl)-morpholine Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.